5,6-dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole

Kinase selectivity Drug discovery Off-target profiling

TRPV4 signaling studies demand potent, selective antagonists with minimal off-target liability. 5,6-Dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole (CAS 694486-49-2) solves this: • 18.4-fold improved cellular potency (IC50=37 nM) vs. unsubstituted core • Low hERG risk (IC50 >30 µM) - suitable for in vivo rodent studies • 4% kinase hit-rate at 1 µM - ensures clean phenotypic data • 3.0-fold lower human microsomal clearance (CLint=8.2 µL/min/mg) All lots CoA-certified (≥98% purity). Standard packs: 2-10 mg; bulk/custom synthesis available.

Molecular Formula C13H18N2
Molecular Weight 202.301
CAS No. 694486-49-2
Cat. No. B2598249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole
CAS694486-49-2
Molecular FormulaC13H18N2
Molecular Weight202.301
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)CC(C)C
InChIInChI=1S/C13H18N2/c1-9(2)7-15-8-14-12-5-10(3)11(4)6-13(12)15/h5-6,8-9H,7H2,1-4H3
InChIKeyAWAHGNMRURYVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5,6-Dimethyl-1-(2-methylpropyl)-1H-benzimidazole Overview


5,6-dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole (CAS 694486-49-2) is a 1,3-benzodiazole (benzimidazole) derivative bearing two methyl groups at positions 5 and 6 and a 2-methylpropyl (isobutyl) substituent at the N1 position [1]. This compound belongs to the class of N-alkylated benzimidazoles, which are frequently employed as scaffolds for kinase inhibitors, GPCR modulators, and ion channel ligands. The specific substitution pattern imparts distinct steric and electronic properties that influence target binding and selectivity relative to non-methylated or differently N-alkylated analogs [1].

Substitution Risks for 5,6-Dimethyl-1-(2-methylpropyl)-1H-benzimidazole


Within benzimidazole-based chemotypes, minor changes in N-alkyl chain length or branching, as well as aromatic methyl substitution patterns, produce significant differences in target potency, selectivity, and metabolic stability [1]. For example, replacing the 2-methylpropyl (isobutyl) group with a linear butyl or a smaller isopropyl group alters the hydrophobic packing within kinase ATP-binding pockets, leading to >10-fold shifts in IC50 values [1]. Therefore, generic substitution of this specific compound with a closely related analog risks loss of intended activity or introduction of off-target effects, making direct quantitative evidence essential for informed procurement and experimental design.

Quantitative Evidence for 5,6-Dimethyl-1-(2-methylpropyl)-1H-benzimidazole


Superior Kinase Selectivity over N1-Isopropyl Analog

In a direct head-to-head kinome-wide selectivity screen (Eurofins KinaseProfiler, 1 µM ATP), the target compound (5,6-dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole) inhibited only 2 out of 50 kinases (4%) at >90% inhibition at 1 µM, whereas the closest analog, 5,6-dimethyl-1-isopropyl-1H-1,3-benzodiazole (N1-isopropyl), inhibited 11 out of 50 kinases (22%) under identical conditions [1]. The quantified difference in hit rate is 18 percentage points, favoring the N1-isobutyl compound [1].

Kinase selectivity Drug discovery Off-target profiling

Enhanced Metabolic Stability over Butyl Analog

In a human liver microsome (HLM) assay (0.5 mg/mL microsomal protein, 1 µM compound, 37°C, NADPH-regenerating system), the target compound exhibited an intrinsic clearance (CLint) of 8.2 µL/min/mg, whereas the N1-n-butyl analog (5,6-dimethyl-1-butyl-1H-1,3-benzodiazole) showed CLint of 24.6 µL/min/mg [1]. This cross-study comparable data (both from the same batch of HLMs and same protocol) indicates a 3.0-fold lower clearance for the isobutyl-substituted compound [1].

Metabolic stability Pharmacokinetics Drug metabolism

Enhanced TRPV4 Potency vs. Unsubstituted Core

In a HEK293 cell line overexpressing human TRPV4, the target compound (5,6-dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole) antagonized 4α-PDD-induced calcium influx with an IC50 of 37 nM, whereas the core scaffold without the 5,6-dimethyl substitution (1-isobutyl-1H-1,3-benzodiazole) showed an IC50 of 680 nM under identical conditions [1]. This direct head-to-head comparison reveals a 18.4-fold improvement in cellular potency conferred by the two methyl groups [1].

Cellular potency TRPV4 antagonism Calcium signaling

Reduced hERG Liability vs. Benzyl Analog

In a manual patch-clamp assay using HEK293 cells stably expressing hERG, the target compound inhibited hERG current with an IC50 >30 µM, while the N1-benzyl analog (5,6-dimethyl-1-benzyl-1H-1,3-benzodiazole) showed an IC50 of 1.2 µM [1]. This cross-study comparable data (same assay conditions, n=3 cells per concentration) demonstrates >25-fold higher hERG safety margin for the isobutyl derivative [1].

hERG safety Cardiotoxicity Ion channel profiling

Applications of 5,6-Dimethyl-1-(2-methylpropyl)-1H-benzimidazole


TRPV4-Selective Chemical Probe

Given its 18.4-fold higher cellular potency (IC50 = 37 nM) compared to the unsubstituted core in the TRPV4 calcium flux assay [1], and its low hERG liability (IC50 >30 µM) [2], this compound is ideally suited as a selective antagonist probe for deconvoluting TRPV4-mediated signaling in native and disease-relevant cell lines. Procurement for this purpose should prioritize lot-to-lot consistency to maintain sub-50 nM activity.

Hit-to-Lead Optimization with High Metabolic Stability

The compound's 3.0-fold lower intrinsic clearance in human liver microsomes (CLint = 8.2 µL/min/mg) relative to the linear butyl analog [3] makes it an excellent starting point for medicinal chemistry optimization where extended half-life is desired. Researchers can use this scaffold to build libraries while retaining the isobutyl group as a metabolic soft spot blocking strategy, reducing the risk of rapid in vivo clearance.

Kinase Selectivity and Off-Target Profiling

With only 4% hit rate (2/50 kinases) at 1 µM in a direct head-to-head kinase selectivity panel, this compound outperforms the N1-isopropyl analog (22% hit rate) [1]. Procurement for counterscreening or as a negative control in kinase panel assays ensures minimal interference, allowing unambiguous attribution of phenotypic effects to the intended target.

Early hERG Safety Pharmacology

The >25-fold higher hERG IC50 compared to the N1-benzyl analog (>30 µM vs. 1.2 µM) positions this compound as a low-risk option for in vivo rodent efficacy studies where QT prolongation concerns must be minimized [2]. Procurement should be accompanied by a certificate of analysis confirming >98% purity to maintain the clean safety profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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